Omigapil
概要
説明
科学的研究の応用
Application in Muscle Dystrophy Treatment
Omigapil has shown promising results in the treatment of muscle dystrophy caused by Laminin-α2 deficiency, a rare genetic disease known as MDC1A. This condition is characterized by severe neonatal hypotonia, peripheral neuropathy, and early mortality. Research indicates that omigapil can inhibit GAPDH-Siah1-mediated apoptosis, a key pathway involved in MDC1A. Treatment with omigapil in mouse models has been found to inhibit apoptosis in muscle, reduce body weight loss and skeletal deformation, and improve locomotive activity and survival rates (Erb et al., 2009).
Combined Benefits with Mini-Agrin in Muscular Dystrophy
Omigapil, in combination with mini-agrin, a miniaturized form of the extracellular matrix molecule agrin, has been studied for synergistic effects in treating MDC1A. Mini-agrin acts by restoring the mechanical stability of muscle fibers, while omigapil prevents the loss of muscle fibers by inhibiting apoptosis. This combination has been shown to result in improved muscle regeneration and increased force in mouse models of MDC1A (Meinen et al., 2011).
Efficacy in Preventing Apoptosis and Ameliorating Pathology in Muscle Dystrophy
Further research has demonstrated that omigapil, by targeting GAPDH and inhibiting apoptosis, ameliorates key pathology hallmarks in a mouse model of MDC1A. This includes reduced apoptosis, preservation of muscle histology, reduced body weight loss, mitigated skeletal deformation, and improved locomotion. Additionally, omigapil significantly increased the survival time in these models, emphasizing its potential as a therapy for MDC1A (Meier et al., 2008).
Impact on Fibrosis and Respiratory Rate in Muscular Dystrophy Models
Omigapil treatment has been found to decrease fibrosis and improve respiratory rates in the dy2J mouse model of congenital muscular dystrophy. This study revealed that omigapil-treated mice demonstrated decreased fibrosis in skeletal and respiratory muscles and showed improved respiratory rates, supporting its potential use in laminin deficient congenital muscular dystrophy patients (Yu et al., 2013).
将来の方向性
Despite the discontinuation of Omigapil’s development by Santhera, Cure CMD will make every effort to identify an alternative path forward for the Omigapil program in CMD . The NIH team is working on a publication summarizing results of the CALLISTO study, which will lay the foundation for future CMD clinical trials .
特性
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMOGWZCFQAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171098 | |
Record name | Omigapil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omigapil | |
CAS RN |
181296-84-4, 634202-78-1 | |
Record name | Omigapil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omigapil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omigapil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Omigapil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMIGAPIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。